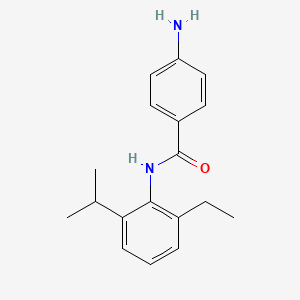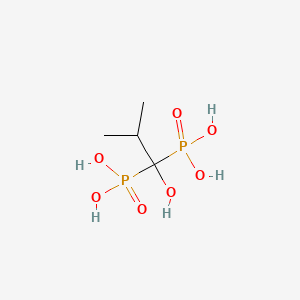
Ethoxy(oxan-3-yl)borinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethoxy(oxan-3-yl)borinate is a boronic ester compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. Boronic esters are known for their ability to form reversible covalent bonds with diols, making them useful in a range of applications from organic synthesis to materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethoxy(oxan-3-yl)borinate can be synthesized through the reaction of oxan-3-ol with ethyl boronic acid under anhydrous conditions. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethoxy(oxan-3-yl)borinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronic ester back to the corresponding boronic acid.
Substitution: The ethoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boronic acids.
Substitution: Various substituted boronic esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethoxy(oxan-3-yl)borinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form reversible covalent bonds with diols.
Industry: Utilized in the production of advanced materials, including polymers and sensors.
Mécanisme D'action
The mechanism of action of ethoxy(oxan-3-yl)borinate involves the formation of reversible covalent bonds with diols. This interaction is facilitated by the boron atom, which acts as a Lewis acid, accepting electron pairs from the diol. This property is exploited in various applications, including sensing and drug delivery, where the reversible nature of the bond is advantageous .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison
Ethoxy(oxan-3-yl)borinate is unique due to its cyclic structure, which imparts different reactivity compared to linear boronic acids. This cyclic nature allows for more stable interactions with diols and other nucleophiles, making it particularly useful in applications requiring high specificity and stability .
This compound stands out among boronic esters for its versatility and stability, making it a valuable compound in both research and industrial applications. Its ability to form reversible covalent bonds with diols opens up numerous possibilities for its use in various fields.
Propriétés
Numéro CAS |
104986-33-6 |
|---|---|
Formule moléculaire |
C7H14BO3- |
Poids moléculaire |
157.00 g/mol |
Nom IUPAC |
ethoxy(oxan-3-yl)borinate |
InChI |
InChI=1S/C7H14BO3/c1-2-11-8(9)7-4-3-5-10-6-7/h7H,2-6H2,1H3/q-1 |
Clé InChI |
YWUZAEFCCIKPSH-UHFFFAOYSA-N |
SMILES canonique |
B(C1CCCOC1)([O-])OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid](/img/structure/B14332036.png)
![Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]-](/img/structure/B14332037.png)
![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B14332038.png)

![(7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14332042.png)
![2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline](/img/structure/B14332047.png)


![N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide](/img/structure/B14332061.png)
![3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14332066.png)



